Cas no 918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine)

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine structure
918516-27-5 structure
Product Name:5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
CAS-Nr.:918516-27-5
MF:C13H9ClN2
MW:228.676961660385
MDL:MFCD22682656
CID:773922
PubChem ID:58086096
Update Time:2025-10-28

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)-
    • 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
    • AK160999
    • AX8267091
    • ST24044199
    • 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
    • 5-(4-Chlorophenyl)-7-azaindole
    • DTXSID20728774
    • MFCD22682656
    • SCHEMBL410298
    • AKOS024464287
    • DS-9833
    • CS-0158093
    • DB-219150
    • 1356397-48-2
    • 918516-27-5
    • AC-26972
    • 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
    • MDL: MFCD22682656
    • Inchi: 1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)
    • InChI-Schlüssel: AIRHBAXIGSQPNX-UHFFFAOYSA-N
    • Lächelt: ClC1C=CC(C2C=C3C(NC=C3)=NC=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 228.0454260g/mol
  • Monoisotopenmasse: 228.0454260g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 238
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 28.7
  • XLogP3: 3.6

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Sicherheitsinformationen

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM149295-1g
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
918516-27-5 95%
1g
$153 2021-06-09
Chemenu
CM149295-5g
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
918516-27-5 95%
5g
$421 2021-06-09
Chemenu
CM149295-10g
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
918516-27-5 95%
10g
$701 2021-06-09
Alichem
A029188493-1g
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
918516-27-5 95%
1g
$154.50 2023-08-31
Alichem
A029188493-5g
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
918516-27-5 95%
5g
$472.50 2023-08-31
Alichem
A029188493-10g
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
918516-27-5 95%
10g
$772.50 2023-08-31
TRC
C385988-10mg
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine
918516-27-5
10mg
$ 50.00 2022-06-06
TRC
C385988-50mg
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine
918516-27-5
50mg
$ 135.00 2022-06-06
TRC
C385988-100mg
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine
918516-27-5
100mg
$ 210.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GF520-1g
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
918516-27-5 97%
1g
561.0CNY 2021-08-04

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 113 - 115 °C
Referenz
New processes for the preparation of vemurafenib
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  reflux
Referenz
Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones as protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  > 24 h, 120 °C
Referenz
Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors
Pieterse, Lianie; Legoabe, Lesetja J.; Beteck, Richard M. ; Josselin, Beatrice; Bach, Stephane; et al, Medicinal Chemistry Research, 2020, 29(8), 1449-1462

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Quinoline Catalysts: Chromium copper oxide (Cr2Cu2O5) ;  12 min, 220 °C
Referenz
Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry
Ranasinghe, Nadeesha; Jones, Graham B., Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ,  Water ;  rt → reflux; overnight, reflux
Referenz
Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors
Liu, Bin; Yuan, Xia; Xu, Bo; Zhang, Han; Li, Ridong; et al, European Journal of Medicinal Chemistry, 2019, 170, 1-15

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ;  3 h, 85 °C → 90 °C
Referenz
Novel processes for the preparation of vemurafenib
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  6 - 12 h, 80 °C
Referenz
Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model
Singh, Umed; Chashoo, Gousia; Khan, Sameer U.; Mahajan, Priya; Nargotra, Amit ; et al, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  heated
Referenz
Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  rt → 70 °C; 18 h, 70 °C; 70 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 50 °C
Referenz
Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  overnight, rt → 60 °C
Referenz
From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4)
Kloevekorn, Philip; Pfaffenrot, Bent; Juchum, Michael; Selig, Roland ; Albrecht, Wolfgang ; et al, European Journal of Medicinal Chemistry, 2021, 210,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  25 - 30 °C; 6 h, 80 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 30 °C
Referenz
An improved process for the preparation of vemurafenib
, India, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Isopropanol ,  Water ;  5 h, 80 - 85 °C
Referenz
A process for preparation of amorphous vemurafenib
, India, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  30 min, 130 °C
Referenz
Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer research
Buck, Jason R.; Saleh, Sam; Imam Uddin, Md.; Manning, H. Charles, Tetrahedron Letters, 2012, 53(32), 4161-4165

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  overnight, reflux
Referenz
Pyridinopyrrole derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  45 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  30 min, rt → 120 °C
Referenz
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors
Hooper, A.; Zambon, A.; Springer, C. J., Organic & Biomolecular Chemistry, 2016, 14(3), 963-969

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  12 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Referenz
Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid
Laha, Joydev K. ; Hunjan, Mandeep Kaur; Maity, Tapas; Hazra, Amitava, Advanced Synthesis & Catalysis, 2023, 365(8), 1238-1246

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  6 h, 80 °C
Referenz
3-Pyrimidinylpyrrolo[2,3-b]pyridines as anticancer agents and process for the preparation thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  15 min, 25 - 30 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  30 °C → 105 °C; 5 h, 100 - 105 °C
Referenz
A process for the preparation of vemurafenib
, India, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Diethyl ether ,  Tetrahydrofuran ;  75 min, 27 °C; 27 °C → 80 °C; 6 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Citric acid Solvents: Water ;  15 min, 27 °C
1.3 Solvents: Ethyl acetate ;  15 min, 27 °C
Referenz
Process for the preparation of vemurafenib and its intermediates
, India, , ,

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Raw materials

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preparation Products

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